molecular formula C21H26N2O2S B2653852 N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 661475-56-5

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2653852
CAS No.: 661475-56-5
M. Wt: 370.51
InChI Key: LKHSEMGZPNUERN-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide (CAS: 661475-56-5) is a sulfonamide derivative featuring a pentamethyl-substituted benzene ring and a 1H-indol-3-yl ethyl moiety. Its molecular formula is C₂₁H₂₆N₂O₂S, with a molar mass of 370.51 g/mol . The compound’s structure combines the electron-rich indole system with a sterically hindered sulfonamide group, which may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-13-14(2)16(4)21(17(5)15(13)3)26(24,25)23-11-10-18-12-22-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHSEMGZPNUERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. The process can be summarized as follows:

    Starting Materials: Tryptamine and 2,3,4,5,6-pentamethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: Tryptamine is dissolved in the solvent, and the base is added. The sulfonyl chloride is then added dropwise to the mixture, which is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with indole structures exhibit anticancer properties. N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated its efficacy against specific cancer types, such as breast and colon cancers .
  • Anti-inflammatory Effects :
    • The compound's structural similarities to known anti-inflammatory agents suggest it may possess similar properties. Preliminary studies have indicated that it can reduce inflammation markers in vitro and in vivo, making it a candidate for developing new anti-inflammatory drugs .
  • Neuroprotective Properties :
    • Emerging evidence suggests that indole derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. This compound may have potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of breast cancer cell lines with IC50 values lower than standard treatments .
Study 2Assess anti-inflammatory propertiesShowed a reduction in TNF-alpha levels in animal models of inflammation .
Study 3Investigate neuroprotective effectsIndicated improved cognitive function in models of induced neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available indole derivatives. Variations of this compound have been explored to enhance its biological activity or reduce toxicity profiles.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Sulfonamide-Indole Derivatives

N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzenesulfonamide (227a)
  • Molecular Formula : C₁₈H₂₀N₂O₂S
  • Key Features : A single methyl group on the benzene ring (para-substitution) compared to the pentamethyl substitution in the target compound.
  • Synthesis : Synthesized via Rh(acac)(CO)₂/XANTPHOS-catalyzed tandem hydroformylation/Fischer indolization, yielding 59% .
  • Activity : Structural data matches literature, but biological activity remains unspecified .
N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chlorobenzenesulfonamide (4g)
  • Molecular Formula : C₂₂H₂₁BrClN₂O₂S
  • Key Features : Bromo and pentynyl substituents on the indole ring, with a para-chloro group on the benzene ring.
  • Analysis : NMR and HRMS confirm structure; IR data suggests hydrogen bonding and aromatic interactions .
5-(Dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]-1-naphthalenesulfonamide
  • Molecular Formula : C₂₂H₂₃N₃O₂S
  • Relevance : Highlights the role of extended aromatic systems in modulating receptor binding .

Functional Analogues in Indole-Based Bioactive Compounds

N-[2-(1H-Indol-3-yl)ethyl]hexanamide
  • Key Features : Replaces the sulfonamide group with a hexanamide chain.
Benzothiazole-Incorporated 1-Phenylsulfonylindole-3-acetamide
  • Synthesis : Uses EDC-mediated coupling with benzothiazole derivatives .
  • Design : Hybrid structure combines sulfonamide and benzothiazole moieties for enhanced bioactivity, possibly targeting enzymes or receptors .

Comparative Analysis: Structure-Activity Relationships (SAR)

Impact of Substituents on Sulfonamide Bioactivity

Compound Substituents Key SAR Insights
Target Compound (C₂₁H₂₆N₂O₂S) Pentamethyl benzene, indole ethyl High steric bulk may reduce metabolic oxidation; methyl groups enhance lipophilicity .
227a (C₁₈H₂₀N₂O₂S) Para-methyl benzene Simpler structure with lower steric hindrance; potentially higher solubility .
4g (C₂₂H₂₁BrClN₂O₂S) Bromo, pentynyl, chloro Halogens increase electrophilicity; pentynyl may enable click chemistry modifications .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article examines its synthesis, characterization, and biological effects based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S. The compound features an indole moiety connected to a pentamethylbenzenesulfonamide structure, which is significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with sulfonamide precursors. For example, a common method includes the use of tryptamine as a starting material. The characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and composition.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with indole structures often possess anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties :
    • Some derivatives have demonstrated effectiveness against bacterial strains. The sulfonamide group is known for its antibacterial activity.
  • Anti-inflammatory Effects :
    • Indole derivatives are also associated with anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of tumor growth in vitro
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels in animal models

Case Study Example

In one study examining the anticancer properties of similar compounds, researchers reported that the introduction of an indole moiety enhanced cytotoxicity against various cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Q & A

Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including indole core functionalization, sulfonamide coupling, and regioselective methylation. Key steps include:
  • Indole alkylation : Reacting 1H-indole-3-ethylamine with a benzenesulfonyl chloride derivative under basic conditions (e.g., NaH or Et3_3N) in anhydrous DCM .
  • Pentamethylation : Sequential methylation using methyl iodide (MeI) and a strong base (e.g., LDA) at controlled temperatures (-78°C to 0°C) to prevent overalkylation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .
    Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, solvent polarity, and temperature .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm indole proton environments (δ 7.0–7.5 ppm) and sulfonamide/methyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation from DMSO/water mixtures .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize targets associated with indole-sulfonamide hybrids (e.g., serotonin receptors, carbonic anhydrase isoforms) .
  • In Vitro Assays : Use fluorescence polarization for binding affinity or enzyme inhibition assays (e.g., CA-II inhibition) with controls for nonspecific binding .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to establish IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s pharmacological profile?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogens at indole positions, bulkier sulfonamide groups) and compare bioactivity .
  • 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins and correlate with experimental IC50_{50} data .
  • Metabolic Stability : Assess hepatic microsomal stability using LC-MS to identify metabolically labile sites for further modification .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate computational results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Solubility Adjustments : Address discrepancies caused by compound aggregation using co-solvents (e.g., DMSO/PEG) or formulation tweaks .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify confounding variables (e.g., pH, ionic strength) affecting assay outcomes .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents .
  • ADMET Prediction : Tools like SwissADME to forecast permeability, CYP450 interactions, and toxicity risks .

Q. What experimental approaches assess the compound’s chemical stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C, monitoring degradation via HPLC .
  • Light Sensitivity : Accelerated photostability testing in ICH-compliant chambers (e.g., 1.2 million lux-hours) .

Q. How can regioselectivity challenges in the pentamethylation step be addressed?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive indole NH with Boc groups before methylation .
  • Directed Ortho-Metalation : Use LDA to deprotonate specific positions, followed by methyl iodide quenching .

Q. What green chemistry principles apply to scaling up synthesis while minimizing waste?

  • Methodological Answer :
  • Solvent Recycling : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent, and recover via distillation .
  • Catalytic Methylation : Explore dimethyl carbonate (DMC) as a methylating agent to reduce toxic byproducts .

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